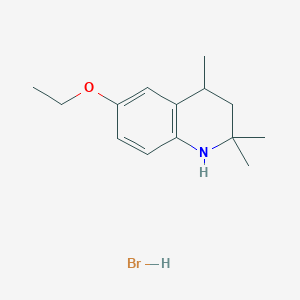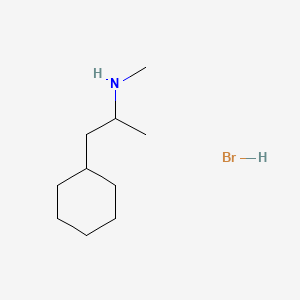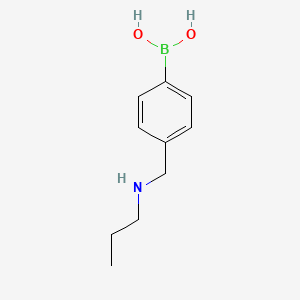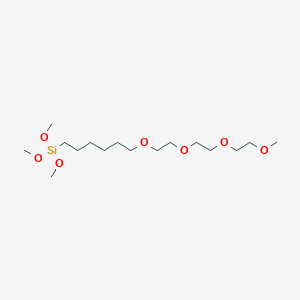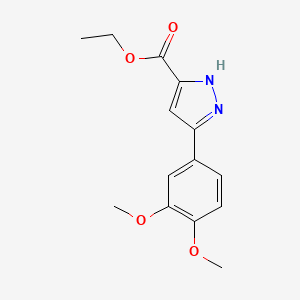![molecular formula C9H6F3N3 B6338674 7-Trifluoromethyl-[1,8]naphthyridin-2-ylamine CAS No. 1146081-30-2](/img/structure/B6338674.png)
7-Trifluoromethyl-[1,8]naphthyridin-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Trifluoromethyl-[1,8]naphthyridin-2-ylamine is a chemical compound with the molecular formula C9H6F3N3 and a molecular weight of 213.16 g/mol It is characterized by the presence of a trifluoromethyl group attached to a naphthyridine ring, which is a bicyclic structure containing nitrogen atoms
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group, such as trifluridine, have been shown to target nucleoside metabolic inhibitors . These inhibitors are used in the treatment of various conditions, including keratoconjunctivitis, epithelial keratitis caused by simplex virus, and certain types of metastatic gastrointestinal cancers .
Mode of Action
Similar compounds, such as trifluridine, act as thymidine-based nucleoside metabolic inhibitors that get incorporated into the dna of cancer cells following cell uptake to aberrate dna function during cell replication .
Biochemical Pathways
It’s worth noting that fluorinated drugs, which include compounds with a trifluoromethyl group, can significantly affect pharmaceutical growth . They make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .
Pharmacokinetics
It’s known that trifluridine, a related compound, is rapidly degraded to an inactive metabolite by thymidine phosphorylase, an enzyme found in the gastrointestinal tract, liver, and tumor tissue .
Result of Action
It’s known that fluorinated compounds, including those with a trifluoromethyl group, exhibit numerous pharmacological activities .
Action Environment
It’s known that the presence of a trifluoromethyl group in pesticides contributes to their effectiveness in protecting crops from pests .
Biochemical Analysis
Biochemical Properties
7-(Trifluoromethyl)-1,8-naphthyridin-2-amine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, often acting as an inhibitor or activator. For instance, the trifluoromethyl group can enhance the compound’s binding affinity to enzyme active sites, leading to potent inhibition of target enzymes. This interaction is primarily driven by the electron-withdrawing nature of the trifluoromethyl group, which stabilizes the enzyme-inhibitor complex. Additionally, 7-(Trifluoromethyl)-1,8-naphthyridin-2-amine can form hydrogen bonds and hydrophobic interactions with proteins, further influencing its biochemical properties .
Cellular Effects
The effects of 7-(Trifluoromethyl)-1,8-naphthyridin-2-amine on various cell types and cellular processes are profound. This compound can alter cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling cascades. Furthermore, 7-(Trifluoromethyl)-1,8-naphthyridin-2-amine can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes . These cellular effects highlight the compound’s potential as a therapeutic agent in treating various diseases.
Molecular Mechanism
The molecular mechanism of action of 7-(Trifluoromethyl)-1,8-naphthyridin-2-amine involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The trifluoromethyl group enhances the compound’s ability to bind to enzyme active sites, leading to potent inhibition of target enzymes. Additionally, 7-(Trifluoromethyl)-1,8-naphthyridin-2-amine can interact with DNA and RNA, influencing the transcription and translation processes . These molecular interactions are critical for understanding the compound’s biochemical and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(Trifluoromethyl)-1,8-naphthyridin-2-amine can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and reduced efficacy . Additionally, long-term studies have indicated that 7-(Trifluoromethyl)-1,8-naphthyridin-2-amine can have sustained effects on cellular function, including alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of 7-(Trifluoromethyl)-1,8-naphthyridin-2-amine vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enhanced enzyme inhibition and improved therapeutic outcomes. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage regimen to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
7-(Trifluoromethyl)-1,8-naphthyridin-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions . These metabolic processes can affect the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions. Additionally, 7-(Trifluoromethyl)-1,8-naphthyridin-2-amine can influence metabolic flux and metabolite levels, further impacting its pharmacokinetic properties.
Transport and Distribution
The transport and distribution of 7-(Trifluoromethyl)-1,8-naphthyridin-2-amine within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, 7-(Trifluoromethyl)-1,8-naphthyridin-2-amine can bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution mechanisms are critical for understanding the compound’s pharmacodynamics and therapeutic potential.
Subcellular Localization
The subcellular localization of 7-(Trifluoromethyl)-1,8-naphthyridin-2-amine is influenced by various targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects . The localization of 7-(Trifluoromethyl)-1,8-naphthyridin-2-amine within these compartments can impact its activity and function, highlighting the importance of understanding its subcellular distribution for optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Trifluoromethyl-[1,8]naphthyridin-2-ylamine typically involves the introduction of the trifluoromethyl group into the naphthyridine core. One common method is the reaction of 2-aminopyridine with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-Trifluoromethyl-[1,8]naphthyridin-2-ylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding naphthyridine oxides, while reduction may produce amine derivatives.
Scientific Research Applications
7-Trifluoromethyl-[1,8]naphthyridin-2-ylamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections and cancer.
Materials Science: The compound is used in the development of light-emitting diodes (LEDs) and dye-sensitized solar cells due to its photochemical properties.
Chemical Biology: It serves as a ligand in the study of enzyme mechanisms and protein interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: A parent compound without the trifluoromethyl group.
7-Methyl-[1,8]naphthyridin-2-ylamine: A similar compound with a methyl group instead of a trifluoromethyl group.
7-Chloro-[1,8]naphthyridin-2-ylamine: A compound with a chloro group in place of the trifluoromethyl group.
Uniqueness
7-Trifluoromethyl-[1,8]naphthyridin-2-ylamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
7-(trifluoromethyl)-1,8-naphthyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)6-3-1-5-2-4-7(13)15-8(5)14-6/h1-4H,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDPKHXSLLWANT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CC(=N2)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
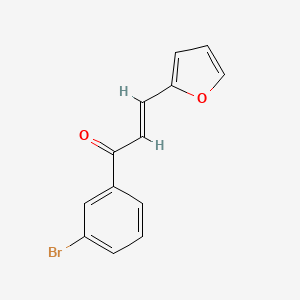
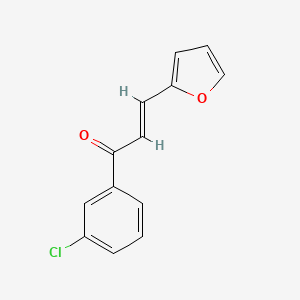
![3-Ethoxy-4-[(4-nitrobenzyl)amino]-3-cyclobuten-1,2-dione](/img/structure/B6338606.png)
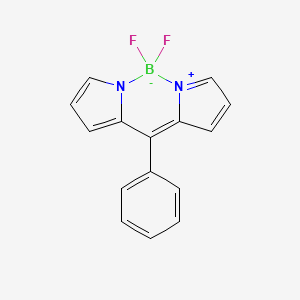
![2-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)aniline](/img/structure/B6338618.png)
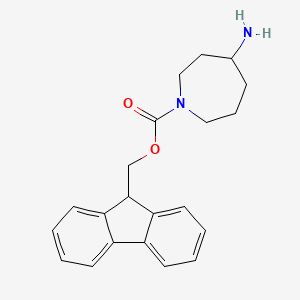
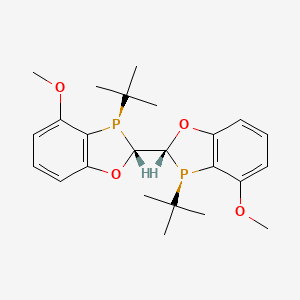
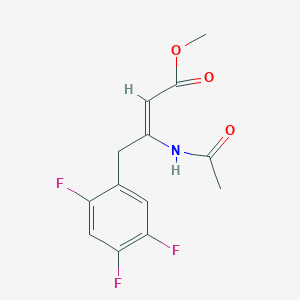
![(2-[4-(2-Aminoethoxy)phenoxy]ethyl)amine dihydrochloride](/img/structure/B6338649.png)
